N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-22-11-5-3-2-4-9(11)10-8-23-15(16-10)17-14(19)12-6-7-13(24-12)18(20)21/h2-8H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPAGKKREVAINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that thiophene derivatives can inhibit the growth of cancer cells at nanomolar to low micromolar concentrations, suggesting that this compound may also possess similar properties .
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiophene Derivative A | MCF-7 (Breast) | 0.05 |
| Thiophene Derivative B | HeLa (Cervical) | 0.08 |
| This compound | Potential Targeted Study | TBD |
Antiviral Properties
Another promising application is in antiviral research. Compounds with thiazole and thiophene moieties have been studied for their ability to inhibit viral replication. For example, certain derivatives have demonstrated activity against HIV integrase, suggesting that this compound could be evaluated for similar antiviral properties .
Material Science
In material science, the unique electronic properties of thiophene derivatives make them suitable candidates for organic electronics and photonic applications. The incorporation of thiazole and nitro groups can enhance the electronic characteristics of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be advantageous in these applications .
The synthesis of this compound involves several steps that can be optimized for yield and purity. Novel synthetic routes have been explored to enhance the efficiency of producing this compound while maintaining its biological activity .
Synthesis Route Overview
- Starting Materials : Appropriate thiazole and thiophene derivatives.
- Reagents : Use of catalysts to facilitate reactions.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications on the thiazole ring’s 4-position phenyl group or heterocyclic core (Table 1).
Structure-Activity Relationship (SAR) Insights
Electron-Donating vs. In contrast, trifluoromethyl or fluorine substituents increase electron deficiency, improving membrane permeability . Example: The 3,5-difluorophenyl analog’s high purity and stability may correlate with improved antibacterial efficacy .
Heterocycle Core Modifications :
Crystallographic and Conformational Analysis
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between aromatic rings range from 8.5° to 15.4°, influencing molecular planarity and target binding . The target compound’s 2-methoxyphenyl group may adopt a distinct conformation compared to nitro-substituted analogs, altering pharmacophore accessibility.
Pharmacological Implications
While direct activity data for the target compound are unavailable, analogs in and highlight the importance of the 5-nitrothiophene-carboxamide scaffold in antimicrobial contexts:
- Antibacterial Activity : Narrow-spectrum activity is linked to nitro group redox properties, which may disrupt bacterial electron transport chains .
- Antitubercular Potential: 2-Aminothiazole derivatives () show rifampin-comparable activity, suggesting that substituent optimization on the thiazole ring could enhance efficacy against Mycobacterium tuberculosis .
Biological Activity
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is , with a molar mass of 306.33 g/mol. The presence of the thiazole and nitrothiophene moieties is crucial for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been studied for its inhibitory effects on:
- Tyrosinase : This enzyme plays a significant role in melanin production, making the compound a potential candidate for skin-lightening applications. Studies indicate that it exhibits a competitive inhibition profile with an IC50 value of approximately 1.1 μmol/L against human tyrosinase .
- HIV Integrase : Recent research has demonstrated that derivatives of this compound can block HIV-1 integrase activity, suggesting potential antiviral applications .
Biological Activity Studies
Several studies have evaluated the biological effects of this compound across different models. Below are summarized findings from notable research:
| Study | Biological Activity | IC50 Value | Model/System |
|---|---|---|---|
| Study A | Tyrosinase Inhibition | 1.1 μmol/L | Melanocyte cultures |
| Study B | Antiviral Activity | Not specified | HIV-1 Integrase assay |
| Study C | Antileishmanial Effects | 11.2 µg/mL (24h) | L. major promastigotes |
| Study D | Cytotoxicity | >50 µg/mL | MTT assay on cancer cell lines |
Case Studies
- Tyrosinase Inhibition : In vitro studies using melanocyte cultures revealed that this compound significantly reduced melanin production, indicating its potential as a skin depigmentation agent .
- Antiviral Activity : Compounds derived from this structure were shown to inhibit HIV integrase effectively, with implications for developing new antiretroviral therapies .
- Antileishmanial Activity : A derivative demonstrated potent activity against Leishmania major, with IC50 values significantly lower than traditional treatments like Glucantime, showcasing its potential as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide?
- The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone derivatives) under reflux in ethanol .
- Step 2 : Introduction of the 5-nitrothiophene-2-carboxamide moiety via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical parameters: Temperature control during cyclization, inert atmosphere for moisture-sensitive steps, and stoichiometric optimization to minimize byproducts .
Q. Which analytical techniques are essential for confirming the molecular structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons in thiophene/thiazole rings) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 372.05) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-S in thiazole: ~1.74 Å) and dihedral angles between aromatic rings .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases to evaluate binding affinity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -CF₃) at the 2-methoxyphenyl position to enhance electrophilic interactions .
- Bioisosteric replacement of the nitro group (e.g., -CN or -SO₂NH₂) to modulate solubility and target binding .
- Computational Docking : Use AutoDock Vina to predict binding modes with proteins like EGFR or TNF-α .
- Data Analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Purity Verification : Reanalyze conflicting batches via HPLC to rule out impurities (>99% purity required) .
- Structural Analog Comparison : Cross-test activity of derivatives to identify critical pharmacophores (e.g., nitro group necessity) .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Catalyst Screening : Test Pd/C or Ni catalysts for nitro reduction steps to avoid over-reduction byproducts .
- Solvent Optimization : Replace DMF with acetonitrile in coupling reactions to improve reproducibility .
- Process Analytics : Implement in-line FTIR to monitor reaction progress and terminate at peak conversion .
Q. What challenges arise in interpreting crystallography data for this compound?
- Disordered Solvents : Use SQUEEZE in PLATON to model unresolved solvent molecules in crystal lattices .
- Twinned Crystals : Employ TWINLAW in SHELXL to refine data from non-merohedral twinning .
- Thermal Motion Artifacts : Apply TLS parameterization to refine anisotropic displacement parameters .
Q. How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS in rodent models .
- Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., nitro-to-amine conversion) .
- Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
